molecular formula C9H11BrO3 B15216935 (2-Bromo-3,5-dimethoxyphenyl)methanol CAS No. 74726-76-4

(2-Bromo-3,5-dimethoxyphenyl)methanol

Cat. No.: B15216935
CAS No.: 74726-76-4
M. Wt: 247.09 g/mol
InChI Key: YIPREDUTBGZRQG-UHFFFAOYSA-N
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Description

(2-Bromo-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3. It is a brominated derivative of phenylmethanol, characterized by the presence of two methoxy groups at the 3 and 5 positions and a bromine atom at the 2 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,5-dimethoxyphenyl)methanol typically involves the bromination of 3,5-dimethoxybenzyl alcohol. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure the selective substitution at the 2 position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-3,5-dimethoxyphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase. The inhibition of these enzymes can lead to therapeutic effects, such as improved cognitive function in Alzheimer’s disease or reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4,5-dimethoxyphenyl)methanol
  • (3,5-Dimethoxyphenyl)methanol
  • (2-Bromo-3,4-dimethoxyphenyl)methanol

Uniqueness

(2-Bromo-3,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2 position and methoxy groups at the 3 and 5 positions allows for selective reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

74726-76-4

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

(2-bromo-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

YIPREDUTBGZRQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)CO

Origin of Product

United States

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